(S)-1-Boc-2-chloromethyl-pyrrolidine

Übersicht

Beschreibung

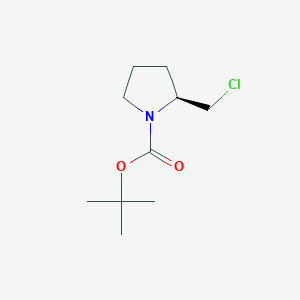

(S)-1-Boc-2-chloromethyl-pyrrolidine is a chiral compound widely used in organic synthesis. The compound features a pyrrolidine ring substituted with a chloromethyl group and a tert-butoxycarbonyl (Boc) protecting group. The (S) configuration indicates the specific stereochemistry of the molecule, which is crucial for its reactivity and interactions in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-2-chloromethyl-pyrrolidine typically involves the following steps:

Starting Material: The synthesis begins with (S)-proline, a naturally occurring amino acid.

Protection: The amino group of (S)-proline is protected using a tert-butoxycarbonyl (Boc) group to form (S)-Boc-proline.

Reduction: The carboxylic acid group of (S)-Boc-proline is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

Chlorination: The resulting alcohol is then converted to a chloromethyl group using thionyl chloride (SOCl2) or another chlorinating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Boc-2-chloromethyl-pyrrolidine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles, such as amines, thiols, or alcohols, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Deprotection: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with sodium azide yields (S)-1-Boc-2-azidomethyl-pyrrolidine.

Deprotection: The major product is (S)-2-chloromethyl-pyrrolidine after Boc removal.

Wissenschaftliche Forschungsanwendungen

(S)-1-Boc-2-chloromethyl-pyrrolidine has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

Medicine: It is utilized in the development of drug candidates, particularly those targeting neurological and infectious diseases.

Industry: The compound is employed in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of (S)-1-Boc-2-chloromethyl-pyrrolidine depends on its specific application. In general, the compound acts as a versatile intermediate that can be functionalized to interact with various molecular targets. For example, when used in drug synthesis, the chloromethyl group can form covalent bonds with target proteins, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-1-Boc-2-chloromethyl-pyrrolidine: The enantiomer of the (S) compound, differing in stereochemistry.

1-Boc-2-hydroxymethyl-pyrrolidine: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

1-Boc-2-azidomethyl-pyrrolidine: Contains an azidomethyl group instead of a chloromethyl group.

Uniqueness

(S)-1-Boc-2-chloromethyl-pyrrolidine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of chiral molecules and complex organic compounds.

Biologische Aktivität

(S)-1-Boc-2-chloromethyl-pyrrolidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a chloromethyl substituent. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 403735-05-7

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The chloromethyl group enhances electrophilicity, potentially allowing the compound to form covalent bonds with nucleophilic sites in proteins, which may inhibit enzymatic activity or modulate receptor function.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens. For instance, a study on related pyrrolidine compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit metalloproteases, particularly those involved in vasoconstriction-related disorders. A patent describes the use of pyrrolidine derivatives as inhibitors of endothelin-converting enzyme (ECE), which plays a critical role in cardiovascular diseases . This suggests that this compound could be explored for therapeutic applications in conditions such as hypertension and heart failure.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Potential antimicrobial | |

| Pyrrolidine derivatives | Metalloprotease inhibition | |

| Pyrimidine derivatives | NAPE-PLD inhibition |

Case Study 1: Antimicrobial Screening

A high-throughput screening study evaluated a library of pyrrolidine derivatives for antimicrobial activity. Among these, compounds structurally related to this compound showed promising results against common bacterial strains. The study emphasized structure-activity relationship (SAR) analysis, indicating that modifications at the chloromethyl position could enhance potency.

Case Study 2: Cardiovascular Applications

In another investigation focused on cardiovascular health, pyrrolidine derivatives were tested for their efficacy in inhibiting ECE. The results indicated that certain derivatives exhibited significant inhibitory effects, leading to reduced vasoconstriction in vitro. This opens avenues for further research into this compound as a potential therapeutic agent in managing cardiovascular diseases.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDOGEILJSFSSG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458740 | |

| Record name | (S)-1-Boc-2-chloromethyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403735-05-7 | |

| Record name | (S)-1-Boc-2-chloromethyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.